molecular formula C17H15N3O B5554988 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No. B5554988
M. Wt: 277.32 g/mol
InChI Key: QTIKIGGPQGCTBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]quinazolinones, including 2-methyl-3-phenyl derivatives, often involves the condensation of o-aminobenzamides with aromatic aldehydes under mild conditions. A notable method employs InCl3 as a catalyst to achieve high selectivity and good yields. This approach has been extended to synthesize various derivatives, highlighting the versatility and practicality of the synthetic route for medicinal chemistry applications (Mulakayala et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallographic studies. For instance, compounds within this family demonstrate a range of conformational behaviors, with non-aromatic carbocyclic rings adopting half-chair conformations and molecules forming dimers through hydrogen bonds. Such structural insights are crucial for understanding the compound's chemical behavior and reactivity (Cruz et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]quinazolinones undergo various chemical reactions, indicative of their reactive nature. These reactions include oxidative coupling and amination of sp3 C-H bonds, facilitated by catalysts like molecular iodine. These reactions not only underscore the chemical versatility of these compounds but also their potential for derivatization and functionalization in synthetic chemistry (Mohammed et al., 2015).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]quinazolinones are influenced by their molecular structure. Crystallographic studies reveal their solid-state arrangements, showing isolated molecules, hydrogen-bonded dimers, and pi-stacked chains. These arrangements significantly affect their melting points, solubility, and other physical properties crucial for drug formulation and material science applications (Cruz et al., 2006).

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized various derivatives of quinazolinone compounds, including those related to 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one, to explore their chemical properties and potential applications. For instance, the synthesis of novel 3H-Quinazolin-4-ones containing pyrazolinone, pyrazole, and pyrimidinone moieties has been investigated, showcasing the versatility of quinazolinone derivatives in medicinal chemistry (Saleh et al., 2003). Similarly, the design and synthesis of quinazoline derivatives for pharmacological screenings, such as antimicrobial, analgesic, and anti-inflammatory activities, indicate the potential of these compounds in developing new therapeutic agents (Dash et al., 2017).

Anticancer Activity

Quinazolinone derivatives have shown promise in anticancer research. For example, the synthesis and preliminary pharmacological screening of some novel quinazoline derivatives have highlighted their potential as antimicrobial and analgesic agents, hinting at their broader applications in treating various diseases (Noolvi & Patel, 2013). This research underscores the importance of quinazolinone compounds in discovering new drugs with anticancer properties.

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular activities of quinazolinone derivatives have been extensively studied. For instance, the synthesis and antitubercular activity of novel pyrazole–quinazolinone hybrid analogs demonstrate significant efficacy against Mycobacterium tuberculosis, suggesting a potential route for developing new antitubercular drugs (Pandit & Dodiya, 2012). Additionally, the synthesis, characterization, and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives indicate their potential as antimicrobial agents, offering new possibilities for combating microbial infections (Raval, Desai, & Desai, 2012).

Mechanism of Action

If the compound is a drug, this would involve how it interacts with the body to produce its effects .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it .

Future Directions

This involves potential areas of future research or applications of the compound .

properties

IUPAC Name

2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11-16(12-6-3-2-4-7-12)17-18-10-13-14(20(17)19-11)8-5-9-15(13)21/h2-4,6-7,10H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIKIGGPQGCTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

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